(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile
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Overview
Description
(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to interact with dna . They are capable of non-covalent binding to DNA molecules , which suggests that DNA could be a potential target for this compound.
Mode of Action
It’s known that similar 6h-indolo[2,3-b]quinoxaline derivatives exhibit dna duplex stabilization . This suggests that the compound might interact with DNA, causing changes in its structure and function.
Biochemical Pathways
Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown antiviral and anticancer activities , suggesting that they may affect pathways related to viral replication and cancer cell proliferation.
Result of Action
Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown cytotoxic effects against different human cancer cell lines , suggesting that this compound may also have cytotoxic effects.
Preparation Methods
The synthesis of (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile typically involves a multi-step process starting from isatin or its derivatives. One common method includes the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid under microwave irradiation . This reaction yields the indoloquinoxaline core, which can then be further functionalized to introduce the acetonitrile group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Comparison with Similar Compounds
(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is similar to other indoloquinoxaline derivatives, such as:
Ellipticine: A naturally occurring alkaloid with known antitumor properties.
6H-indolo[2,3-b]quinoxaline: The parent compound, which also exhibits DNA intercalation and biological activity.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated derivative with enhanced biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-11-6-7-15-12(10-11)16-17(21(15)9-8-18)20-14-5-3-2-4-13(14)19-16/h2-7,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUSIUOCMWAEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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